molecular formula C19H22N6O2 B2891961 1,7-dimethyl-8-(3-(o-tolylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923204-27-7

1,7-dimethyl-8-(3-(o-tolylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2891961
CAS No.: 923204-27-7
M. Wt: 366.425
InChI Key: VJIKRAUQTBSJIG-UHFFFAOYSA-N
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Description

1,7-dimethyl-8-(3-(o-tolylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-8-(3-(o-tolylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the dimethyl and o-tolylamino groups. Common reagents used in these reactions include alkylating agents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-8-(3-(o-tolylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine ring, facilitated by reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1,7-dimethyl-8-(3-(o-tolylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-8-(3-(o-tolylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Similar Compounds

    1,7-dimethyl-2-propyl-2,5-bi-1H-benzimidazole: Another compound with a similar core structure but different substituents.

    1,1-bis[(di-4-tolylamino)phenyl]cyclohexane: Shares some structural similarities but differs in its overall framework and applications.

Uniqueness

1,7-dimethyl-8-(3-(o-tolylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4,7-dimethyl-6-[3-(2-methylanilino)propyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-12-7-4-5-8-14(12)20-9-6-10-24-13(2)11-25-15-16(21-18(24)25)23(3)19(27)22-17(15)26/h4-5,7-8,11,20H,6,9-10H2,1-3H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIKRAUQTBSJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCCCN2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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